molecular formula C7H2Cl3FO2 B1339882 2,3,4-Trichloro-5-fluorobenzoic acid CAS No. 115549-04-7

2,3,4-Trichloro-5-fluorobenzoic acid

Cat. No. B1339882
CAS RN: 115549-04-7
M. Wt: 243.4 g/mol
InChI Key: XADYKNXAUYNLFG-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-fluorobenzoic acid is a specialty chemical . It is a derivative of benzoic acid with three chlorine substituents and one fluorine substituent . It is used as an intermediate in the synthesis of various pharmaceuticals and other specialty chemicals .


Synthesis Analysis

The synthesis of 2,3,4-Trichloro-5-fluorobenzoic acid can be achieved through a series of chemical reactions. One method involves the use of thionyl chloride. In this process, 2,3,4-trichloro-5-fluorobenzoic acid is introduced into thionyl chloride at room temperature, and the mixture is refluxed until the gas evolution ceases. The excess thionyl chloride is then removed by distillation.


Molecular Structure Analysis

The molecular formula of 2,3,4-Trichloro-5-fluorobenzoic acid is C7H2Cl3FO2 . The molecular weight is 243.45 g/mol . The structure consists of a benzoic acid core with three chlorine atoms and one fluorine atom attached .


Chemical Reactions Analysis

2,3,4-Trichloro-5-fluorobenzoic acid can undergo various chemical reactions due to the presence of the carboxylic acid group and the halogen substituents. For example, it can participate in transition metal-catalyzed C-H activation reactions .

Scientific Research Applications

Synthesis of Quinolone-3-carboxylic Acid Derivatives

This compound is a key intermediate for preparing quinolone-3-carboxylic acid derivatives . These derivatives have recently attracted attention due to their high activity and favorable pharmacokinetic properties as antibacterial agents . The synthesis process involves nitration, selective reduction, diazotisation, and chlorination .

Synthesis of Antibacterials

Tetrahalogenated benzoic acid derivatives, which can be synthesized from “2,3,4-Trichloro-5-fluorobenzoic acid”, are valuable intermediates for the synthesis of medicines, including antibacterials . This is particularly important in the course of research on biologically active compounds .

Synthesis of Biologically Active Compounds

Fluoroarenes, which can be synthesized from “2,3,4-Trichloro-5-fluorobenzoic acid”, are versatile components of many synthetic biologically active compounds and functional materials . This makes “2,3,4-Trichloro-5-fluorobenzoic acid” a valuable compound in the field of medicinal chemistry .

Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

“2,3,4-Trichloro-5-fluorobenzoic acid” can be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid

“2,3,4-Trichloro-5-fluorobenzoic acid” can also be used in the synthesis of 5-chloro-2, 3, 4-trifluorobenzoic acid . This compound was synthesized from the commercially available 2, 3, 4, 5-trifluorobenzoic acid in excellent yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Safety and Hazards

While specific safety and hazard information for 2,3,4-Trichloro-5-fluorobenzoic acid is not available, it is generally recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

Fluorinated benzoic acids, such as 2,3,4-Trichloro-5-fluorobenzoic acid, are valuable intermediates for the synthesis of medicines, including antibacterials . They have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions in the application of these compounds in various industries .

properties

IUPAC Name

2,3,4-trichloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3FO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADYKNXAUYNLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556661
Record name 2,3,4-Trichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichloro-5-fluorobenzoic acid

CAS RN

115549-04-7
Record name 2,3,4-Trichloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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